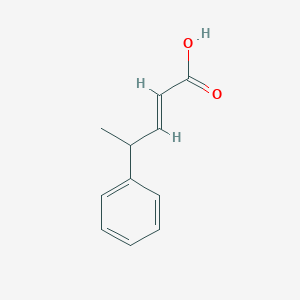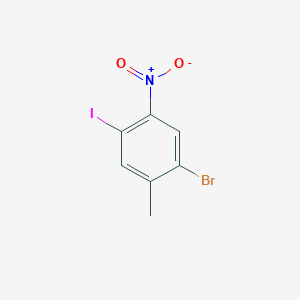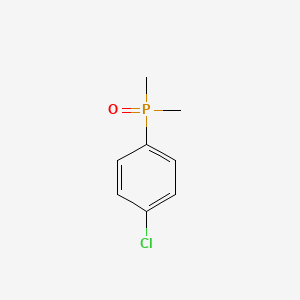
1-(2-Bromo-5-nitropyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-nitropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-nitropyridin-4-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-nitropyridine, followed by the introduction of the ethanone group. The reaction typically proceeds under controlled conditions to ensure selective bromination and nitration.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and nitration processes. These reactions are carried out in reactors with precise temperature and pressure controls to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(2-Bromo-5-aminopyridin-4-yl)ethanone.
Oxidation: 1-(2-Bromo-5-nitropyridin-4-yl)acetic acid.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-nitropyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-nitropyridin-4-yl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, making it a versatile compound for various biochemical studies.
Comparación Con Compuestos Similares
1-(2-Bromo-5-nitropyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Bromo-3-nitropyridin-4-yl)ethanone: Differing in the position of the nitro group, which can affect its reactivity and applications.
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Substitution of bromine with chlorine can lead to differences in chemical behavior and biological activity.
1-(2-Bromo-5-nitropyridin-3-yl)ethanone: Variation in the position of the ethanone group, influencing its synthetic utility and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H5BrN2O3 |
|---|---|
Peso molecular |
245.03 g/mol |
Nombre IUPAC |
1-(2-bromo-5-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3 |
Clave InChI |
MCPWUVSZZXXFNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


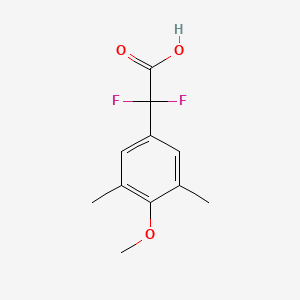
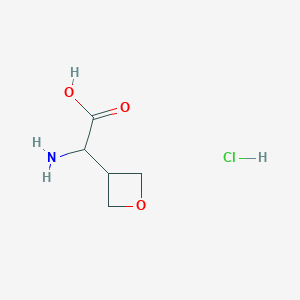
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)
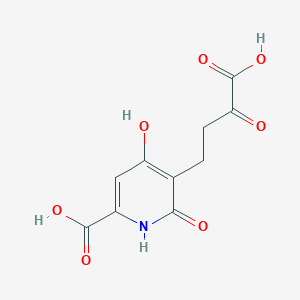

![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)
